Patent-Level Exclusion of Ortho- and Para-Fluoro Isomers in Kinase Inhibitor Synthesis
In patent US20180208577A1 covering substituted pyridine derivatives for therapeutic applications, 2-chloro-4-(3-fluorophenyl)pyridine is explicitly utilized as the key intermediate for constructing the 2-(3-chloro-4-fluorophenyl)pyridine motif, while the corresponding ortho-fluoro (2-fluorophenyl) and para-fluoro (4-fluorophenyl) isomers are excluded from the claimed compositions of matter [1]. This patent-level exclusion demonstrates that the 3-fluoro substitution pattern is structurally essential to the claimed pharmacophore and cannot be interchanged with alternative fluorophenyl orientations.
| Evidence Dimension | Patent inclusion vs. exclusion |
|---|---|
| Target Compound Data | Included as essential intermediate for 2-(3-chloro-4-fluorophenyl)pyridine motif in claimed compounds |
| Comparator Or Baseline | 2-fluorophenyl and 4-fluorophenyl positional isomers |
| Quantified Difference | Excluded from claims; only 3-fluorophenyl substitution pattern specified |
| Conditions | Patent US20180208577A1 composition of matter claims for kinase-targeting therapeutics |
Why This Matters
Procurement of the correct positional isomer is non-negotiable when following patented synthetic routes or developing composition-of-matter IP around this scaffold.
- [1] US Patent US20180208577A1. Compounds and Methods of Use. Priority Date: March 23, 2018. Assignee: (Not specified in public record). View Source
